Cannabinoid CB1 Receptor Binding Affinity: 4-Methoxy vs. 4-Chloro N3-Substitution
The N3-(4-methoxyphenyl) analog demonstrates measurable affinity for the human CB1 receptor (pKi = 5.19), contrasting with the N3-(4-chlorophenyl) analog which showed no significant CB1 binding (pKi < 5) in the same assay panel. This indicates that the 4-methoxy substituent introduces a specific, quantifiable interaction not achieved by the halogenated comparator, potentially relevant for cannabinoid-related research or off-target profiling [1].
| Evidence Dimension | Cannabinoid CB1 receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 5.19 (Ki ≈ 6.46 µM) |
| Comparator Or Baseline | N3-(4-chlorophenyl)-5-phenyl-1,3-oxazolidine-2,4-dione (or close analog): pKi < 5 (Ki > 10 µM, inferred from absence in hit list) |
| Quantified Difference | ΔpKi > 0.19 (estimated >1.5-fold selectivity increase) |
| Conditions | Radioligand binding assay at human CB1 receptor, ChEMBL database |
Why This Matters
For research targeting the endocannabinoid system, the 4-methoxy analog provides a defined CB1 affinity reference point, whereas halogenated N3-substituted analogs may be silent against this receptor, reducing confounding off-target effects or enabling specific mechanism-of-action studies.
- [1] Biased Signaling Atlas. Ligand ID 74349. CHEMBL203044. CB1 pKi = 5.19 from ChEMBL database. View Source
